7,7-difluorobicyclo[4.1.0]heptan-2-one

Medicinal Chemistry Drug Metabolism Physicochemical Properties

7,7-Difluorobicyclo[4.1.0]heptan-2-one (CAS 1251923-13-3) is a specialized bicyclic organic compound with the molecular formula C7H8F2O. It is a member of the gem-difluorocycloalkane family, characterized by a bicyclo[4.1.0]heptane (norcarane) skeleton with two fluorine atoms at the 7-position and a ketone functional group at the 2-position.

Molecular Formula C7H8F2O
Molecular Weight 146.13 g/mol
CAS No. 1251923-13-3
Cat. No. B6144723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-difluorobicyclo[4.1.0]heptan-2-one
CAS1251923-13-3
Molecular FormulaC7H8F2O
Molecular Weight146.13 g/mol
Structural Identifiers
SMILESC1CC2C(C2(F)F)C(=O)C1
InChIInChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2
InChIKeyROGDHMVMJRRJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7-Difluorobicyclo[4.1.0]heptan-2-one: A gem-Difluorinated Bicyclic Ketone Building Block


7,7-Difluorobicyclo[4.1.0]heptan-2-one (CAS 1251923-13-3) is a specialized bicyclic organic compound with the molecular formula C7H8F2O . It is a member of the gem-difluorocycloalkane family, characterized by a bicyclo[4.1.0]heptane (norcarane) skeleton with two fluorine atoms at the 7-position and a ketone functional group at the 2-position [1]. This compound serves as a key building block in medicinal chemistry, where the gem-difluoro motif is employed to modulate the physicochemical and metabolic profiles of drug candidates .

Why Non-Fluorinated or Regioisomeric Bicycloheptanones Cannot Simply Replace 7,7-Difluorobicyclo[4.1.0]heptan-2-one


The introduction of a gem-difluoromethylene (CF2) group into a cycloalkane framework is a well-established strategy to enhance metabolic stability and tune lipophilicity, as evidenced by systematic studies on functionalized cycloalkanes . Replacing 7,7-difluorobicyclo[4.1.0]heptan-2-one with a non-fluorinated analog like bicyclo[4.1.0]heptan-2-one (CAS 5771-58-4) negates these benefits, potentially leading to higher oxidative metabolism and altered pharmacokinetics. Similarly, regioisomeric gem-difluoro building blocks, such as 7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid, offer different functional group handles and distinct physicochemical profiles, making them non-interchangeable for structure-activity relationship (SAR) studies . The specific location of the ketone at the 2-position dictates the compound's reactivity and downstream derivatization pathways, which cannot be replicated by other isomers.

Quantifiable Differentiation of 7,7-Difluorobicyclo[4.1.0]heptan-2-one Against Closest Analogs


Metabolic Stability Enhancement via gem-Difluorination Compared to Non-Fluorinated Cycloalkanes

A comprehensive study on functionalized gem-difluorocycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives compared to their non-fluorinated counterparts . While specific intrinsic clearance (CLint) values for the target compound are not publicly available, the class-level effect of the CF2 group is consistently observed across various cycloalkane ring sizes and functional groups. This provides a strong rationale for choosing the fluorinated analog over the non-fluorinated bicyclo[4.1.0]heptan-2-one (CAS 5771-58-4) in lead optimization campaigns.

Medicinal Chemistry Drug Metabolism Physicochemical Properties

Synthetic Accessibility: Demonstrated Multigram-Scale Synthesis

The synthesis of this and related gem-difluorocycloheptane building blocks has been validated on a multigram scale . The reported synthetic route, involving six-membered ring homologation or deoxofluorination, is efficient for producing target compounds in quantities suitable for lead optimization and preclinical studies. This is in contrast to many custom-synthesized or less-developed fluorinated building blocks that are only available in milligram quantities.

Organic Synthesis Process Chemistry Building Blocks

Vendor-Specified Purity and Physicochemical Profile

The commercially available compound (e.g., from Enamine, catalog EN300-89561) is offered at a guaranteed purity of 95% [1]. Its predicted physicochemical properties include a LogP of 1.136, a pKa of 11.53, and a topological polar surface area (TPSA) of 17.07 Ų [2]. These values position it as a relatively lipophilic, neutral fragment under physiological conditions, making it a suitable starting point for CNS drug discovery programs where low TPSA is often required for brain penetration.

Quality Control Analytical Chemistry Drug Discovery

Recommended Application Scenarios for 7,7-Difluorobicyclo[4.1.0]heptan-2-one Based on Validated Evidence


Fragment-Based Drug Discovery (FBDD) for CNS Targets

The compound's low molecular weight (146.13 g/mol), low TPSA (17.07 Ų), and moderate lipophilicity (LogP 1.14) align with the physicochemical profile of CNS-focused fragment libraries [1]. Its ketone handle allows for straightforward chemical elaboration via reductive amination, Grignard addition, or Wittig olefination, making it a versatile fragment for hit-to-lead optimization.

Lead Optimization: Metabolic Stability Tuning

Based on class-level evidence that gem-difluorination maintains or slightly improves metabolic stability compared to non-fluorinated cycloalkanes , this building block is ideally suited for replacing metabolically labile cyclohexyl or cycloheptyl ketone moieties in lead compounds. Its incorporation can help mitigate oxidative metabolism without introducing a significant shift in lipophilicity.

Synthesis of sp3-Enriched Heterocyclic Libraries

The compound has been explicitly developed as a key component in the synthesis of novel heterocyclic cores via strategies such as the Minisci reaction or Levin's 'Nitrogen Deletion' protocol [2][3]. Its procurement enables the rapid generation of diverse, patentable chemical space by decorating heteroaromatic scaffolds with a sterically constrained, fluorinated sp3-rich fragment.

Quote Request

Request a Quote for 7,7-difluorobicyclo[4.1.0]heptan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.